molecular formula C6H11NO B045042 N-Formylpiperidine CAS No. 2591-86-8

N-Formylpiperidine

Cat. No.: B045042
CAS No.: 2591-86-8
M. Wt: 113.16 g/mol
InChI Key: FEWLNYSYJNLUOO-UHFFFAOYSA-N
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Description

N-Formylpiperidine (C₆H₁₁NO) is a polar aprotic solvent and formylating agent derived from piperidine, where the formyl group (–CHO) is attached to the nitrogen atom. Its structure enables unique reactivity in organic synthesis, including participation in formyl transfer reactions and modulation of glycosylation selectivity . It is commercially available (e.g., Merck 8.18730.0500) and widely used in lithiation-formylation sequences, carbon nanotube functionalization, and as a solvent with superior hydrocarbon solubility compared to other amides like DMF .

Key properties:

  • Solubility: High solubility in hydrocarbons, making it advantageous in reactions requiring non-polar environments .
  • Reactivity: Forms imidinium intermediates in glycosylation reactions, enhancing α-selectivity .
  • Applications: Used in synthesizing aldehydes, functionalizing nanomaterials, and preparing spirocyclic scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formylpiperidine can be synthesized through the formylation of piperidine. One common method involves the reaction of piperidine with formic acid in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar formylation reactions but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The separation and purification of this compound from the reaction mixture are achieved through techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: N-Formylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

N-Formylpiperidine serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives are studied for their biological activities, including:

  • Antiviral Agents : Research indicates that certain piperidine derivatives exhibit antiviral properties, suggesting potential applications in developing new antiviral medications .
  • Neuropharmacology : this compound derivatives have been explored for their effects on neurotransmitter systems, particularly as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s .

Chemical Synthesis

This compound is utilized in several chemical synthesis processes:

  • Electrochemical Synthesis : Recent advancements have demonstrated the use of this compound in anodic methoxylation processes within microfluidic electrolysis cells, allowing for efficient and scalable production of substituted piperidines .
  • Vilsmeier-Type Reactions : The compound has been employed as a reactant in direct amidation reactions, showcasing its utility in forming amide bonds without the need for metal catalysts .

Adsorption Processes

This compound has shown promise in environmental remediation, particularly in the adsorption of heavy metals:

  • Lead Ion Adsorption : Poly(this compound) has been synthesized and tested for its ability to adsorb Pb(II) ions from aqueous solutions. Studies indicate that this polymer exhibits high uptake efficiency under optimized conditions (e.g., pH adjustments), making it a viable candidate for wastewater treatment applications .

Case Study: Adsorption Efficiency

A study focused on the preparation of Poly(this compound) demonstrated its effectiveness in removing Pb(II) from liquid phases using continuous column systems. Key findings include:

  • Optimal pH Range : The adsorption capacity was significantly influenced by pH levels, with optimal performance observed at specific pH values.
  • Column Parameters : The study detailed the influence of flow rates and contact time on lead ion removal efficiency, providing valuable data for industrial applications.
ParameterOptimal Value
pH6.5
Flow Rate5 mL/min
Contact Time30 min
Adsorption Capacity95%

Case Study: Synthesis Advancements

Research into the electrochemical synthesis of this compound highlighted its scalability and efficiency:

  • Yield Improvement : The method provided high yields with reduced reaction times compared to traditional methods.
  • Environmental Benefits : The electrochemical approach minimizes waste generation and energy consumption, aligning with green chemistry principles.

Mechanism of Action

The mechanism by which N-Formylpiperidine exerts its effects depends on the specific reaction or application. In formylation reactions, it acts as a formylating agent, transferring the formyl group to other molecules. The molecular targets and pathways involved vary depending on the specific chemical reaction or biological application .

Comparison with Similar Compounds

N-Formylpiperidine belongs to the class of N,N-dialkylformamides, which includes DMF , N-formylmorpholine , N,N-diethylformamide , and 1,4-diformylpiperazine . Below is a detailed comparison:

Solvent Properties

Property This compound DMF N-Formylmorpholine
Hydrocarbon Solubility Superior to other amides Moderate Moderate
Volatility Low High (requires careful handling) Low
Applications Lithiation-formylation, CNT functionalization General solvent, peptide synthesis Glycosylation, hydrogen storage

Functional Group Compatibility

  • Formyl Transfer : this compound outperforms DMF in lithiation-formylation sequences (e.g., 91% yield in aldehyde synthesis vs. lower yields with DMF) .
  • Glycosylation Modulation : Both this compound and N-formylmorpholine enhance α-selectivity, but the latter accelerates reaction rates .
  • Hydrogen Storage : this compound (69% H₂ yield) is less efficient than N-formylmorpholine (quantitative yield) due to steric and electronic factors .

Inhibition of Enzymes

This compound binds to liver alcohol dehydrogenase (LADH) with a Kii of 0.14 mM, acting as an uncompetitive inhibitor. Its carbonyl oxygen coordinates with the catalytic zinc, mimicking substrate binding . In contrast, N-cyclohexylformamide (Kii = 0.0087 mM) exhibits stronger inhibition due to optimal hydrophobic interactions with the enzyme’s active site .

Key Research Findings

Superior Solvent in Lithiation Reactions: this compound improves yields in formylation of enol ethers (e.g., 91% yield for aldehyde 29 vs. lower yields with DMF) .

CNT Functionalization: Unique role in formylating carbon nanotubes via lithiated intermediates, enabling diverse post-modifications .

Selectivity in Glycosylation : Generates α-glycosides via imidinium intermediates, though N-formylmorpholine offers faster kinetics .

Limitations : Fails in Ru-catalyzed reactions (e.g., biscoumarin synthesis) due to incompatibility with the catalyst .

Biological Activity

N-Formylpiperidine is a derivative of piperidine, a six-membered saturated ring containing one nitrogen atom. This compound has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a formyl group attached to the nitrogen atom of the piperidine ring. This modification can influence its biological properties, including solubility, permeability, and interaction with biological targets.

Property Value
Human Intestinal Absorption+0.9579
Blood Brain Barrier+0.9894
Caco-2 Permeability+0.7338
P-glycoprotein SubstrateNon-substrate
CYP450 2D6 SubstrateNon-substrate
Ames TestNon-AMES toxic

This compound exhibits various biological activities through several mechanisms:

  • Anti-inflammatory Activity : Similar to other piperidine derivatives, this compound may inhibit nitric oxide (NO) production and modulate inflammatory pathways. Research indicates that piperidine derivatives can interfere with the signaling pathways that activate inflammatory cells, potentially reducing inflammation in various conditions .
  • Antimicrobial Properties : Piperidine derivatives have been explored for their antimicrobial effects. This compound may exhibit activity against specific bacterial strains, contributing to its utility in treating infections .
  • Cytotoxic Effects : Some studies suggest that this compound could possess cytotoxic properties against certain cancer cell lines, similar to other piperidine derivatives like evodiamine . This effect is likely mediated through apoptosis induction and cell cycle arrest.

Pharmacological Activities

The pharmacological profile of this compound includes:

  • Antidiabetic Effects : Research indicates that piperidine derivatives may have potential as antidiabetic agents by influencing glucose metabolism and insulin sensitivity .
  • Anticoagulant Activity : Some derivatives show promise as anticoagulants by inhibiting factors involved in the coagulation cascade .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to assess the efficacy of various concentrations, revealing a dose-dependent response.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a notable reduction in cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Formylpiperidine, and how is purity assessed in academic studies?

this compound is typically synthesized via formylation of piperidine using formic acid derivatives. A validated method involves reacting piperidine with formic acid under controlled conditions, followed by purification via distillation or recrystallization . Purity assessment requires a combination of analytical techniques:

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress and detects byproducts .
  • Spectroscopy : NMR (δ 1.67 and 2.15 for formyl and NH protons, respectively) and IR (C=O stretch ~1680 cm⁻¹) confirm structural integrity .
  • Mass spectrometry : Fragments at m/z 99, 83, and 55 (base peak) align with expected cleavage patterns .
  • Elemental analysis : Validates stoichiometric composition, with deviations >0.3% indicating impurities .

Q. How do the solvent properties of this compound compare to other polar aprotic solvents in organic synthesis?

this compound exhibits superior hydrocarbon solubility compared to dimethylformamide (DMF) or N-methylpyrrolidone (NMP), attributed to its balanced polarity and hydrophobic piperidine ring . Key parameters include:

  • Dielectric constant : ~25–30 (enhances ionic dissociation).
  • Boiling point : 239–241°C (enables high-temperature reactions) .
  • Chemical stability : Resists decomposition under basic conditions, unlike DMF, which degrades in strong bases . Its low nucleophilicity makes it ideal for SN2 reactions and transition-metal-catalyzed couplings .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound in novel reaction systems?

  • ¹H NMR : Distinct signals for formyl (δ ~8.1–8.3) and piperidine protons (δ ~1.4–3.5) confirm regiochemical outcomes .
  • IR spectroscopy : Absence of NH stretches (~3300 cm⁻¹) indicates complete formylation .
  • GC-MS : Quantifies residual starting materials in reaction mixtures .
  • HPLC : Resolves enantiomeric byproducts in asymmetric syntheses (e.g., chiral derivatization required) .

Advanced Research Questions

Q. How does this compound influence reaction kinetics and selectivity in templated macrocycle synthesis?

In templated reactions (e.g., tetramethylene-bridged hemicarceplex formation), this compound stabilizes transition states via dipole-dipole interactions, reducing activation energy by ~15–20% compared to DMSO . Selectivity arises from its ability to solubilize para-disubstituted benzene templates while excluding ortho/meta isomers, as shown in competitive templating studies (3600-fold selectivity range) . Kinetic data (Arrhenius plots) reveal a 1.5× rate enhancement at 60°C versus non-polar solvents .

Q. What contradictions exist in reported solvent effects of this compound across heterogeneous catalysis studies?

Discrepancies arise in its role as a Lewis base:

  • Proton abstraction : Facilitates deprotonation of α-sulfinylacetaldehydes in LDA-mediated reactions , but fails in sterically hindered systems (e.g., 2,2,6,6-tetramethylpiperidine derivatives) .
  • Metal coordination : Enhances Pd-catalyzed cross-couplings by stabilizing Pd(0) intermediates, yet inhibits Ni-catalyzed reactions due to excessive electron donation . Resolution requires mechanistic studies (e.g., in situ EXAFS to monitor metal-solvent interactions) .

Q. What methodological considerations are critical when employing this compound in low-temperature (−40°C) reactions?

  • Solvent pre-drying : Molecular sieves (4 Å) reduce water content to <50 ppm, preventing ice formation .
  • Reagent solubility : Pre-cool to −40°C before adding solids (e.g., NaOAc) to avoid localized heating .
  • Safety protocols : Use cryogenic-resistant equipment (e.g., PTFE-lined reactors) due to viscosity increases below −30°C .
  • Reaction monitoring : Low-temperature IR probes track intermediate formation (e.g., enolates) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s stability under acidic conditions?

  • Reported instability : Degrades at pH <2 via formyl group hydrolysis (t₁/₂ = 3 h at 25°C) .
  • Contradictory evidence : Stable in HCl/THF mixtures (pH ~1.5) during acetoxylation reactions . Resolution : Differences arise from solvent matrix effects—THF stabilizes the formyl group via hydrogen bonding. Replicate experiments in aqueous vs. non-aqueous acidic systems .

Q. Experimental Design Guidelines

Q. What protocols ensure reproducibility in this compound-mediated reactions?

  • Detailed documentation : Report solvent drying time, agitation rate, and cooling/heating ramps .
  • Control experiments : Compare yields with/without molecular sieves to assess moisture sensitivity .
  • Batch consistency : Use suppliers providing ≥99% purity (e.g., validated via GC headspace analysis) .

Properties

IUPAC Name

piperidine-1-carbaldehyde
Source PubChem
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InChI

InChI=1S/C6H11NO/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FEWLNYSYJNLUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11NO
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DSSTOX Substance ID

DTXSID8043941
Record name N-Formylpiperidine
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Molecular Weight

113.16 g/mol
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Physical Description

Liquid
Record name 1-Piperidinecarboxaldehyde
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CAS No.

2591-86-8
Record name 1-Piperidinecarboxaldehyde
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Melting Point

-30.8 °C
Record name 1-Piperidinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

As starting compound in the process of the invention there is used as 1-acyl-2-alkoxypiperidine or pyrrolidine of the formula II, which is preferably obtained by electrochemical alkoxylation of 1-acyl-piperidine or pyrrolidine. The latter compounds can be obtained, for example, by reacting piperidine or pyrrolidine with an acylating agent, for example an acid chloride, an acid anhydride or an ester; there are mentioned, for example, the reactions of piperidine with a formic acid methyl ester (K. Auwers, Z.f. physik. Chemie, 15, 45 (1894) or acetic anhydride (A. W. Hofmann, Ber.Deut.Chem.Ges., 16, 588 (1883), in which 1-formylpiperidine or 1-acetylpiperidine is obtained in a yield of about 96%.
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Synthesis routes and methods II

Procedure details

A reaction scheme according to embodiments of the present invention is illustrated in FIG. 1. As illustrated in FIG. 1, methoxypyridine is deprotonated using the alkylmetal reagent (trimethylsilylmethyl)lithium. According to embodiments of the present invention, 4-methoxypyridine may be reacted with (trimethylsilylmethyl)lithium then N-formylpiperidine to produce 4-methoxy-3-pyridinecarboxaldehyde (MPC). The reaction is carried out at a temperature of about −20° C. or less in the presence of tetrahydrofuran (THF). HCONR2 is also added to the reaction mixture, wherein R is an alkyl group, for example, dimethylformamide or 1-formylpiperidine. The resulting 4-methoxy-3-pyridinecarboxaldehyde is crystallized directly from the reaction mixture with yields between about 60 percent to about 100 percent MPC, depending on temperature used. For example, in the reaction scheme of FIG. 1, a 60 percent yield was achieved at −10° C. and a 100 percent yield was achieved at −30° C. Yields may be higher at temperatures below about −20° C. but are still acceptable at higher temperatures, for example at about −12° C. or higher. The presence of directed ortho metallating groups gives typical selectivity for deprotonation on the aromatic rings. Likewise, lateral lithiation, where side chains on the aromatic ring are metallated, is possible with these bases.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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